Cas no 150691-04-6 ([2-(tert-butylsulfamoyl)phenyl]boronic acid)

[2-(tert-butylsulfamoyl)phenyl]boronic acid is a versatile boronic acid derivative offering excellent nucleophilic addition properties. It features a sterically hindered sulfamoyl group, enhancing its selectivity and stability in various organic transformations. The compound's synthetic utility lies in its ability to facilitate efficient and regioselective coupling reactions, making it a valuable reagent in organic synthesis.
[2-(tert-butylsulfamoyl)phenyl]boronic acid structure
150691-04-6 structure
Product Name:[2-(tert-butylsulfamoyl)phenyl]boronic acid
CAS No:150691-04-6
MF:C10H16BNO4S
MW:257.11434173584
MDL:MFCD01318943
CID:65212
PubChem ID:4997616
Update Time:2025-06-18

[2-(tert-butylsulfamoyl)phenyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid
    • 2-(t-Butylamino)sulfonylphenylboronic acid
    • 2-(tert-Butylamino)sulfonylphenylboronic acid
    • [2-(tert-butylsulfamoyl)phenyl]boronic acid
    • {2-[(tert-butylamino)sulfonyl]phenyl}boronic acid(SALTDATA: FREE)
    • Boronicacid, [2-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]- (9CI)
    • 2-(N-tert-Butylsulfamoyl)phenylboronic acid
    • 2-(tert-Butylaminosulfonyl)benzeneboronic acid
    • 2-(tert-Butylsulfamoyl)phenylboronic acid
    • 2-N-tert-Butylaminosulfonylphenylboronic acid
    • 2-[(t-Butylamino)sulfonyl]phenylboronic acid
    • 2-tert-Butylaminosulfonylphenylboronic acid
    • AKOS BRN-0531
    • CHEMBRDG-BB 3200963
    • N-TERT-BUTYLBENZENESULFONAMIDE-2-BORONIC ACID
    • (2-((TERT-BUTYLAMINO)SULFANYL)PHENYL) BORONIC ACID
    • {2-[(tert-butylamino)sulfonyl]phenyl}boronic acid
    • Boronic acid, [2-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]-
    • 2-[(tert-Butylamino)sulfonyl]phenylboronic acid, AldrichCPR
    • PubChem5315
    • A26774
    • 2-(t-butylaminosulfonyl)phenylboronic acid
    • 2-(t-butylamino-sulfonyl)phenylboronic acid
    • 2-[(tert-butylamino)sulfonyl]phenylboronic acid
    • TUEIURIZJQRMQE-UHFFFAOYSA-N
    • Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]-
    • 2-(tert-butylaminosulfonyl)-phenyl boronic acid
    • SCHEMBL519774
    • (2-(N-(tert-butyl)sulfamoyl)phenyl)-boronic acid
    • 2-[(tert-butyl amino)sulfonyl]phenyl boronic acid
    • (2-(N-(tert-butyl)sulfamoyl)phenyl) boronic acid
    • 2-(t-butylamino)sulfonylphenyl boronic acid
    • AB08766
    • DTXSID60407374
    • 2-(N-t-Butylsulfamoyl)phenylboronic Acid
    • 2-tert-butylsulfamoyl-phenylboronic acid
    • 2-(tert-butylsulfamoyl)phenyl-(dihydroxy)borane
    • 2-t-butylaminosulfonyl-benzeneboronic acid
    • {2-[(tert-butylamino)sulfonyl]phenyl}boronic acid;2-(tert-Butylsulfamoyl)phenylboronic Acid
    • 150691-04-6
    • SY018835
    • (2-(N-(tert-Butyl)sulfamoyl)phenyl)boronicacid
    • MFCD01318943
    • AKOS004119298
    • 2-tert-butylsulfamoylphenyl boronic acid
    • CS-W005892
    • 2-[N-(tert-Butyl)sulfamoyl]benzeneboronic acid
    • BCP19765
    • 2-Borono-N-tert-butylbenzenesulfonamide
    • TrimethyltinHydroxide
    • DS-17394
    • 2-(tert-butylsulfamoyl)phenyl(dihydroxy)borane
    • MDL: MFCD01318943
    • Inchi: 1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-7-5-4-6-8(9)11(13)14/h4-7,12-14H,1-3H3
    • InChI Key: TUEIURIZJQRMQE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1B(O)O)(NC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 257.08900
  • Monoisotopic Mass: 257.0893093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Boiling Point: 443.2℃ at 760 mmHg
  • PSA: 95.01000
  • LogP: 0.91490

[2-(tert-butylsulfamoyl)phenyl]boronic acid Security Information

[2-(tert-butylsulfamoyl)phenyl]boronic acid Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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[2-(tert-butylsulfamoyl)phenyl]boronic acid Production Method

Additional information on [2-(tert-butylsulfamoyl)phenyl]boronic acid

Introduction to [2-(tert-butylsulfamoyl)phenyl]boronic Acid (CAS No. 150691-04-6)

[2-(tert-butylsulfamoyl)phenyl]boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 150691-04-6, features a unique structural motif consisting of a phenyl ring substituted with a [tert-butylsulfamoyl] group and a boronic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The [boronic acid] component of this molecule is particularly noteworthy due to its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex molecular architectures. In pharmaceutical research, boronic acids are frequently employed in the development of drugs targeting enzymes and receptors, owing to their ability to form stable complexes with biological molecules.

The [tert-butylsulfamoyl] group appended to the phenyl ring introduces steric hindrance and electronic effects that can modulate the reactivity and selectivity of the boronic acid moiety. This structural feature is particularly useful in medicinal chemistry, where precise control over molecular interactions is crucial for achieving high efficacy and minimal side effects. Recent studies have highlighted the potential of this compound in designing novel inhibitors for therapeutic targets such as kinases and proteases.

Recent advancements in computational chemistry have further enhanced the understanding of [2-(tert-butylsulfamoyl)phenyl]boronic acid's reactivity. Molecular modeling studies have revealed that the [tert-butylsulfamoyl] group influences the electronic distribution around the boron atom, thereby affecting its nucleophilicity and stability in various reaction conditions. These insights have enabled researchers to optimize synthetic pathways, improving yields and purity levels in large-scale production.

In materials science, this compound has been explored for its potential applications in organic electronics and nanotechnology. The combination of a rigid phenyl ring and functionalized boronic acid groups makes it an excellent candidate for designing conductive polymers and supramolecular assemblies. Researchers have demonstrated its utility in creating novel materials with enhanced optical and electronic properties, which could revolutionize fields such as flexible electronics and photovoltaics.

The pharmaceutical industry has also leveraged [2-(tert-butylsulfamoyl)phenyl]boronic acid in the development of targeted therapies for diseases like cancer and inflammatory disorders. Its ability to participate in cross-coupling reactions allows for the rapid assembly of complex drug candidates with high precision. Preclinical studies have shown promising results when this compound is incorporated into inhibitors targeting aberrant signaling pathways involved in disease progression.

Moreover, the environmental impact of using [2-(tert-butylsulfamoyl)phenyl]boronic acid has been a focus of recent research. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. These initiatives align with global trends toward sustainable chemistry, ensuring that advancements in pharmaceuticals do not come at the expense of environmental health.

Future directions in the study of [2-(tert-butylsulfamoyl)phenyl]boronic acid include exploring its role in drug delivery systems and nanomedicine. The compound's bifunctional nature—combining a reactive boronic acid group with a stable phenyl ring—makes it an attractive candidate for designing smart drug carriers that can target specific sites within the body while maintaining controlled release profiles.

In conclusion, [2-(tert-butylsulfamoyl)phenyl]boronic acid (CAS No. 150691-04-6) is a versatile compound with far-reaching applications across multiple scientific disciplines. Its unique structural features enable its use as a valuable intermediate in pharmaceutical synthesis, materials science, and environmental chemistry. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in shaping future advancements.

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